molecular formula C5H7N3O2 B083646 1,2-Dimethyl-4-nitro-1H-imidazole CAS No. 13230-04-1

1,2-Dimethyl-4-nitro-1H-imidazole

Cat. No.: B083646
CAS No.: 13230-04-1
M. Wt: 141.13 g/mol
InChI Key: YJJBSMOKINSQQF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C5H7N3O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of nitro and methyl groups on the imidazole ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-4-nitro-1H-imidazole can be synthesized through several methods. One common approach involves the nitration of 1,2-dimethylimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to prevent over-nitration and degradation of the product .

Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
1,2-Dimethyl-4-nitro-1H-imidazole has been investigated for its potential as an antimicrobial agent. Nitroimidazoles are commonly used in treating infections due to their ability to generate reactive intermediates that damage cellular components such as DNA and RNA under hypoxic conditions. This property is particularly beneficial in targeting anaerobic bacteria and protozoa, making compounds like this compound candidates for further development in treating infections caused by resistant strains of bacteria and parasites .

Anticancer Properties
Recent studies have highlighted the potential of nitroimidazole derivatives as radio-sensitizers in cancer therapy. The compound's ability to undergo reduction in hypoxic environments allows it to create cytotoxic species that can enhance the efficacy of radiotherapy . This application is particularly relevant in the treatment of solid tumors where hypoxia is a common feature.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
The compound has been successfully analyzed using high-performance liquid chromatography. A study demonstrated the separation of this compound on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for pharmacokinetic studies, allowing for the isolation of impurities during preparative separations .

Method Mobile Phase Application
HPLCAcetonitrile, Water, Phosphoric AcidAnalysis and purification of compounds

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study on the efficacy of various nitroimidazole derivatives against anaerobic bacteria, this compound showed significant antibacterial activity comparable to established drugs like metronidazole. The study emphasized the importance of structural modifications in enhancing antimicrobial properties .

Case Study 2: Radiotherapy Enhancement
A clinical trial investigated the use of nitroimidazole derivatives as adjuncts to radiotherapy in patients with head and neck cancers. The results indicated that patients receiving radiotherapy combined with this compound experienced improved tumor control rates due to enhanced sensitivity of hypoxic tumor cells .

Comparison with Similar Compounds

1,2-Dimethyl-4-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as metronidazole, tinidazole, and nimorazole. These compounds share similar structural features but differ in their specific substituents and biological activities. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

1,2-Dimethyl-4-nitro-1H-imidazole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of the imidazole family, which is known for its significant roles in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has a molecular formula of C₅H₈N₄O₂ and a molecular weight of approximately 156.14 g/mol. Its structure includes two methyl groups and a nitro group attached to the imidazole ring, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Nitroimidazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. The nitro group in the compound can be reduced to form reactive intermediates that interact with cellular components, leading to bacterial cell death.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivityReference
BacteriaEffective
FungiModerate
ProtozoaLimited

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of DNA synthesis.

Case Study:
A study published in Natural Products as Platforms To Overcome Antibiotic Resistance highlighted the potential of nitroimidazoles in cancer therapy. The study found that derivatives of imidazole compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is largely attributed to the nitro group. Upon reduction, this group generates reactive species that can bind to DNA and proteins, disrupting essential cellular functions. This mechanism is particularly relevant in its antimicrobial activity, where it interferes with bacterial DNA replication and repair processes.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods. Notably, regioselective alkylation techniques have been developed to produce this compound efficiently from simpler precursors. The exploration of derivatives has also shown promise in enhancing its biological activity.

Table 2: Synthetic Routes for this compound

Synthesis MethodYield (%)Reference
Alkylation with dimethyl sulfate54
Reduction of nitro groupVariable

Properties

IUPAC Name

1,2-dimethyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-6-5(8(9)10)3-7(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJBSMOKINSQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157470
Record name 1,2-Dimethyl-4-nitro-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-04-1
Record name 1,2-Dimethyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-04-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-4-nitro-1H-imidazole
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Record name 1,2-Dimethyl-4-nitro-1H-imidazole
Source EPA DSSTox
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Record name 1,2-dimethyl-4-nitro-1H-imidazole
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Synthesis routes and methods

Procedure details

To a mixture of 2-methyl-4-nitro-1H-imidazole (10.0 g, 78.7 mmol) and K2CO3 (21.7 g, 160 mmol) in DMF (80 mL) was added CH3I (13.4 g, 94 mmol) dropwise while stirring at room temperature. The mixture was stirred for 2 h. Water (200 mL) was then added to the mixture. The resulting suspension was filtered, washed with water, and dried in vacuo to afford 337a as a white solid (5.0 g, 45%). MS-ESI: [M+H]+ 142.1.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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